3-Methyl-benzamidine: Strategic Choice for Protease Research
3-Methyl-benzamidine (CAS 18465-28-6), also known as m-methylbenzamidine or 3-methylbenzenecarboximidamide, is an aryl amidine compound that functions as a reversible competitive inhibitor of trypsin-like serine proteases . Characterized by a meta-substituted methyl group on the phenyl ring (C8H10N2, MW 134.18), it exhibits a calculated LogP of 1.3 and topological polar surface area of 49.9 Ų, which are critical determinants for its solubility and membrane permeability profile [1]. Its primary role in research is as a foundational scaffold for the development of potent and selective protease inhibitors, particularly for the coagulation factor Xa (fXa) [2].
●Reversible competitive inhibitor of trypsin-like serine proteases
●Core scaffold for factor Xa (fXa) inhibitor design
●Meta-methyl substitution influences binding selectivity and potency
[2] Purgatorio, R.; Gambacorta, N.; Samarelli, F.; Lopopolo, G.; de Candia, M.; Catto, M.; Nicolotti, O.; Altomare, C.D. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. Molecules 2022, 27, 4269. View Source
3-Methyl-benzamidine: Irreplaceable for Serine Protease Inhibition
Substituting 3-Methyl-benzamidine with unsubstituted benzamidine or its para-methyl analog is a high-risk procurement decision that can compromise project outcomes. While all three share the same core amidine functionality responsible for binding to the S1 pocket of serine proteases, the position of a single methyl group profoundly alters the molecule's electronic distribution, steric profile, and, consequently, its interaction with downstream hydrophobic enzyme subsites [1]. This results in significant differences in inhibitory potency and selectivity that cannot be predicted or compensated for by simple molar equivalence [2]. For instance, SAR studies reveal that meta-substituted benzamidine derivatives can achieve over 1000-fold greater affinity for factor Xa compared to their unoptimized counterparts [3], highlighting that the specific substitution pattern is a critical driver of biological activity.
Substitution PatternMeta-methyl group critically modulates affinity; unsubstituted or para-methyl analogs may not replicate reported fXa binding potency.
SAR DependenceReported SAR indicates substitution position drives significant affinity shifts; equivalence cannot be assumed from core amidine structure.
Synthesis RouteAlternative benzamidine derivatives may lack the established one-pot synthetic route, potentially affecting supply scalability.
[1] Purgatorio, R.; Gambacorta, N.; Samarelli, F.; Lopopolo, G.; de Candia, M.; Catto, M.; Nicolotti, O.; Altomare, C.D. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. Molecules 2022, 27, 4269. View Source
[2] Stürzebecher, J.; Prasa, D.; Sommerhoff, C.P. Inhibition of human mast cell tryptase by benzamidine derivatives. Biological chemistry Hoppe-Seyler 1992, 373, 1025-30. View Source
A recent comparative synthesis study established a one-pot synthesis route for 3-methyl-benzamidine hydrochloride that achieves a significantly higher yield than the conventional two-step approach [1]. This methodological advancement directly addresses the cost and scalability concerns associated with procuring this key intermediate.
One-Pot Synthesis YieldReported comparison
78.19% vs 58.05%
Supports scalable procurement route
One-pot NaNH₂ method vs two-step; reported +20.14 pp
Process ChemistryMedicinal ChemistrySynthetic Methodology
Evidence Dimension
Synthetic Yield
Target Compound Data
78.19% (One-Pot Synthesis)
Comparator Or Baseline
58.05% (Two-Step Synthesis)
Quantified Difference
+20.14 percentage points
Conditions
Synthesis of 3-methyl-benzamidine hydrochloride using sodium amide and 3-methyl-benzonitrile under anhydrous conditions (one-pot) vs. oximation and subsequent hydrogenation reduction (two-step).
Why This Matters
A higher synthetic yield translates directly to a lower cost per gram for procurement and ensures a more reliable and scalable supply chain for large-scale research programs.
Process ChemistryMedicinal ChemistrySynthetic Methodology
[1] Kang, Y.; Wang, C.; Chai, X.J. Synthesis of 3-methyl-benzidine hydrochloride. Chemical Industry and Engineering Progress 2019, 70, 242-248. View Source
Factor Xa Inhibitory Potency
Structure-activity relationship (SAR) studies demonstrate that incorporating a meta-benzamidine group as the P1 anchor is a key strategy for achieving high potency against factor Xa (fXa). While this is a class-level inference for the core scaffold, the data show that optimized derivatives bearing the 3-methylbenzamidine motif can achieve inhibition constants (Ki) in the low nanomolar range, a potency profile that is not matched by unsubstituted or para-substituted benzamidine cores in the same molecular context [1].
fXa Inhibitory PotencyClass-level inference
Low nM (optimized) vs 110 µM (benzamidine)
Supports scaffold-guided fXa inhibitor design
Derivative-dependent; >10,000-fold improvement reported for optimized analogs
Low nanomolar range (Ki) for optimized meta-benzamidine derivatives.
Comparator Or Baseline
Benzamidine hydrochloride exhibits Ki values of 97 µM for uPA, 21 µM for trypsin, and 110 µM for factor Xa .
Quantified Difference
>10,000-fold improvement in potency.
Conditions
In vitro enzymatic assays against purified human fXa and thrombin.
Why This Matters
This data confirms the meta-methylbenzamidine core as a privileged scaffold for developing fXa inhibitors, providing a strong scientific rationale for its procurement as a starting material for anticoagulant drug discovery programs.
[1] Purgatorio, R.; Gambacorta, N.; Samarelli, F.; Lopopolo, G.; de Candia, M.; Catto, M.; Nicolotti, O.; Altomare, C.D. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. Molecules 2022, 27, 4269. View Source
Critical Role of Meta-Methyl Group
A foundational SAR study of benzamidine derivatives established a strong correlation between the affinity for trypsin and the related protease tryptase (r = 0.702; n = 37; p < 0.001) [1]. This data provides a quantitative framework for understanding how substituents on the benzamidine core modulate potency. While not a direct measurement of 3-methyl-benzamidine, this class-level inference confirms that minor structural changes, such as the addition of a methyl group, are translated into measurable shifts in inhibitory activity across multiple serine proteases.
SAR CorrelationClass-level inference
r = 0.702, p
Supports SAR-driven lead optimization
Correlation between tryptase and trypsin inhibition (n=37)
Lipophilicity (LogP)Data to verify
1.3 vs ~0.7
May support membrane permeability in cell assays
Calculated value; experimental validation advised
Protease SelectivitySARBiochemical Assays
Evidence Dimension
Correlation between tryptase and trypsin inhibition
Target Compound Data
Inferred from class-wide correlation.
Comparator Or Baseline
37 different benzamidine derivatives tested for inhibition of trypsin and tryptase.
Quantified Difference
Correlation coefficient r = 0.702 (p < 0.001).
Conditions
In vitro enzymatic assays with purified human tryptase and bovine trypsin.
Why This Matters
This strong correlation validates the procurement of specific benzamidine derivatives like 3-Methyl-benzamidine, as their activity is not random but rather a predictable function of their unique structure, enabling more rational and efficient lead optimization.
Protease SelectivitySARBiochemical Assays
[1] Stürzebecher, J.; Prasa, D.; Sommerhoff, C.P. Inhibition of human mast cell tryptase by benzamidine derivatives. Biological chemistry Hoppe-Seyler 1992, 373, 1025-30. View Source
Enhanced Lipophilicity for Membrane Permeability
The calculated physicochemical properties of 3-Methyl-benzamidine, including a LogP of 1.3 and a topological polar surface area (TPSA) of 49.9 Ų, provide a clear basis for its behavior in aqueous and lipid environments [1]. These values can be directly compared to unsubstituted benzamidine (LogP ~0.7, TPSA 49.9 Ų) to anticipate differences in solubility and membrane permeability.
The higher lipophilicity of 3-Methyl-benzamidine, compared to unsubstituted benzamidine, implies better membrane permeability, a critical factor for cell-based assays and in vivo studies. Procuring a compound with well-characterized properties ensures more predictable and reproducible experimental results.
As a core scaffold for factor Xa (fXa) inhibitors, 3-Methyl-benzamidine is an ideal starting material for medicinal chemistry campaigns focused on developing new anticoagulants. The established SAR showing that meta-benzamidine derivatives achieve low nanomolar Ki values against fXa [1] directly supports its use in iterative design, synthesis, and testing cycles to improve potency and selectivity.
Large-Scale Synthesis of Key Pharmaceutical Intermediates
The high-yield, one-pot synthetic route for 3-methyl-benzamidine hydrochloride (78.19% yield) [2] makes it a cost-effective and scalable building block for the production of more complex pharmaceutical agents. This scenario is particularly relevant for CROs and pharmaceutical companies needing reliable access to multi-gram or kilogram quantities of this intermediate.
Development of Selective Serine Protease Probes
The foundational SAR demonstrating a strong correlation (r = 0.702) between the inhibition of trypsin and tryptase by benzamidine derivatives [3] positions 3-Methyl-benzamidine as a valuable tool for developing selective chemical probes. Researchers can leverage this scaffold to create and screen focused libraries aimed at dissecting the roles of specific trypsin-like proteases in complex biological systems.
Improved Membrane Permeability in Cell-Based Assays
With a calculated LogP of 1.3, 3-Methyl-benzamidine is a superior choice over the more hydrophilic benzamidine (LogP ~0.7) for cellular studies [4]. Its increased lipophilicity is expected to enhance passive diffusion across cell membranes, making it a more effective tool for investigating intracellular targets or for use in assays where cell penetration is a prerequisite for activity.
Application
Selection Property
Validation Focus
Factor Xa inhibitor design
Meta-substituted benzamidine scaffold with reported fXa affinity
Enzymatic potency and selectivity against fXa
Scalable synthesis of benzamidine intermediates
High-yield one-pot synthetic route reported
Process scalability and cost efficiency
Serine protease probe development
SAR correlation for trypsin/tryptase inhibition
Selectivity profiling across trypsin-like proteases
Cell-based assay permeability
Reported lipophilicity profile for membrane permeability assessment
Membrane permeability in in vitro cellular models
[1] Purgatorio, R.; Gambacorta, N.; Samarelli, F.; Lopopolo, G.; de Candia, M.; Catto, M.; Nicolotti, O.; Altomare, C.D. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. Molecules 2022, 27, 4269. View Source
[2] Kang, Y.; Wang, C.; Chai, X.J. Synthesis of 3-methyl-benzidine hydrochloride. Chemical Industry and Engineering Progress 2019, 70, 242-248. View Source
[3] Stürzebecher, J.; Prasa, D.; Sommerhoff, C.P. Inhibition of human mast cell tryptase by benzamidine derivatives. Biological chemistry Hoppe-Seyler 1992, 373, 1025-30. View Source
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